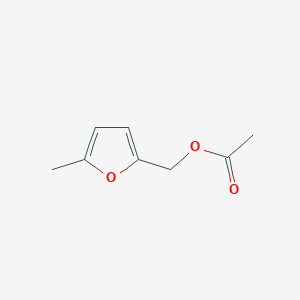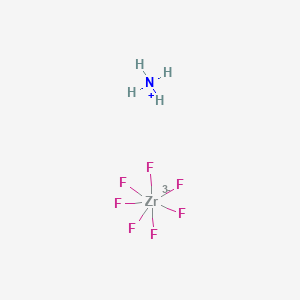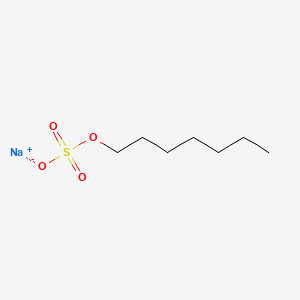
pentalithium triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalithium triphosphate, with the chemical formula Li5O10P3, is a compound that belongs to the family of triphosphates. It is composed of five lithium ions and a triphosphate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentalithium triphosphate can be synthesized through the reaction of lithium chloride with a triphosphate solution. The process involves dissolving sodium triphosphate hexahydrate in water to create a saturated solution, followed by the addition of lithium chloride to precipitate this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves heating a mixture of sodium dihydrogen orthophosphate and disodium hydrogen orthophosphate at high temperatures (around 500°C) to form sodium triphosphate. This is then dissolved in water, and lithium chloride is added to precipitate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Pentalithium triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.
Substitution Reactions: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include lithium chloride, sodium chloride, and various solvents like acetone. The reactions typically occur under controlled temperatures and concentrations to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include ortho- and diphosphates, which can further polymerize to form longer-chain phosphates .
Aplicaciones Científicas De Investigación
Pentalithium triphosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of thermal stability and reorganization of phosphates.
Biology: It is investigated for its potential role in biochemical processes involving phosphates.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, food additives, and other commercial products
Mecanismo De Acción
The mechanism of action of pentalithium triphosphate involves its interaction with various molecular targets and pathways. It can bind to specific sites on enzymes or other proteins, altering their activity. This interaction can lead to changes in biochemical pathways, influencing processes such as energy production, signal transduction, and cellular metabolism .
Comparación Con Compuestos Similares
Sodium Triphosphate: Similar in structure but contains sodium ions instead of lithium.
Lithium Triphosphate Pentahydrate: A hydrated form of lithium triphosphate with different thermal properties.
Uniqueness: Pentalithium triphosphate is unique due to its specific lithium content and the resulting properties. Its thermal stability and reorganization behavior distinguish it from other triphosphates, making it valuable for specific industrial and research applications .
Propiedades
Número CAS |
15804-33-8 |
|---|---|
Fórmula molecular |
LiO10P3-4 |
Peso molecular |
259.9 g/mol |
Nombre IUPAC |
lithium;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/Li.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+1;/p-5 |
Clave InChI |
RXPLHYCWJNJZOE-UHFFFAOYSA-I |
SMILES canónico |
[Li+].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)




